molecular formula C8H6N4O3 B1378450 3-Carbamoylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid CAS No. 1424612-37-2

3-Carbamoylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid

Cat. No.: B1378450
CAS No.: 1424612-37-2
M. Wt: 206.16 g/mol
InChI Key: UCSHYAPSHZJSEA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Overview of Pyrazolo[1,5-a]pyrimidines in Chemical Research

Pyrazolo[1,5-a]pyrimidines represent a class of nitrogen-containing heterocyclic compounds characterized by a fused bicyclic structure combining pyrazole and pyrimidine rings. Their planar, rigid framework enables diverse electronic interactions, making them valuable in medicinal chemistry and materials science. These compounds exhibit structural mimicry of purine bases, allowing them to interact with biological targets such as enzymes and receptors. Key derivatives have demonstrated applications as kinase inhibitors, antimicrobial agents, and anticancer therapeutics.

Table 1: Comparative Analysis of Pyrazolo[1,5-a]pyrimidine Derivatives

Derivative Key Functional Groups Primary Applications
5-Chloro-7-morpholino Chlorine, morpholine Kinase inhibition (Pim-1)
3-Carbamoyl-7-carboxylic acid Carbamoyl, carboxylic acid Enzyme inhibition, drug design
5-Methyl-2-trifluoromethyl Methyl, trifluoromethyl Antiviral agents

The versatility of this scaffold arises from its synthetic flexibility, enabling modifications at positions 3, 5, and 7 to optimize pharmacological properties. Recent advances in microwave-assisted synthesis and green chemistry have further expanded access to novel derivatives.

Historical Development of Heterocyclic Chemistry Leading to Pyrazolo[1,5-a]pyrimidines

The evolution of heterocyclic chemistry traces back to the 19th century, with seminal discoveries such as pyridine (1849) and pyrimidine (1879). Early work on pyrazoles by Ludwig Knorr (1883) and Hans von Pechmann (1898) laid the groundwork for fused heterocycles. The first pyrazolo[1,5-a]pyrimidine synthesis was reported in the mid-20th century, leveraging cyclocondensation reactions between aminopyrazoles and β-dicarbonyl compounds.

Critical milestones include:

  • 1950s : Development of Knorr-type reactions for pyrazole ring formation.
  • 1980s : Discovery of pyrazolo[1,5-a]pyrimidines as adenosine receptor ligands.
  • 2000s : Application in kinase inhibitor design (e.g., Pim-1, CK2).

The integration of computational chemistry and high-throughput screening in the 21st century accelerated the identification of bioactive derivatives, with 3-carbamoylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid emerging as a scaffold for rational drug design.

Significance of this compound in Modern Chemical Research

This compound (CAS: 1424612-37-2) exemplifies the strategic functionalization of pyrazolo[1,5-a]pyrimidines. Its carbamoyl and carboxylic acid groups enhance hydrogen-bonding capacity, enabling precise interactions with biological targets. Key applications include:

Table 2: Research Applications of this compound

Application Area Mechanism/Target Reference
Kinase inhibition Competitive ATP binding
Antiviral therapy HIV reverse transcriptase
Enzyme inhibition Membrane-bound pyrophosphatases

Recent studies highlight its role in:

  • Cancer therapy : Derivatives inhibit PI3Kδ and B-Raf kinases, disrupting oncogenic signaling.
  • Antimicrobial agents : Structural analogs show RNA polymerase inhibition, surpassing rifampicin in some cases.
  • Material science : Photophysical properties enable use in organic light-emitting diodes (OLEDs).

Properties

IUPAC Name

3-carbamoylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N4O3/c9-6(13)4-3-11-12-5(8(14)15)1-2-10-7(4)12/h1-3H,(H2,9,13)(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCSHYAPSHZJSEA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N2C(=C(C=N2)C(=O)N)N=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1424612-37-2
Record name 3-carbamoylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Chemical Reactions Analysis

Types of Reactions

3-Carbamoylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

Medicinal Chemistry

3-Carbamoylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid serves as a crucial scaffold in the development of various bioactive compounds. Its structural versatility allows for modifications that enhance biological activity:

  • Kinase Inhibitors : The compound has been explored as a potential inhibitor for various kinases, including PI3K and AMPK. Inhibitors derived from this scaffold have shown promising results in treating cancers and metabolic disorders .
  • Antiviral Agents : Research indicates that derivatives of this compound can inhibit HIV reverse transcriptase, suggesting potential applications in HIV treatment protocols .
  • Antiparasitic Activity : The compound has demonstrated inhibitory effects on Plasmodium falciparum, the causative agent of malaria, by targeting membrane-bound pyrophosphatases.

Biological Research

The compound is extensively used in biological studies to understand enzyme inhibition and receptor binding:

  • Enzyme Inhibition Studies : It has been utilized to study the inhibition of membrane-bound pyrophosphatases, impacting ion transport across membranes and cellular metabolism .
  • Receptor Binding : The structural modifications at the N-3 position significantly influence binding affinity to various receptors, enhancing its role in receptor studies .

Industrial Applications

In addition to its medicinal uses, this compound finds applications in the synthesis of pharmaceuticals and agrochemicals:

  • Synthesis of Bioactive Compounds : The compound is leveraged for developing new pharmaceuticals due to its ability to serve as a versatile scaffold for drug discovery .
  • Agrochemical Development : Its properties make it suitable for creating agrochemicals that require specific biochemical interactions to enhance crop yield and resistance .

Case Study 1: Anticancer Activity

A study investigated the effects of this compound on cancer cell lines. The results indicated that modifications at the N-3 position enhanced cytotoxicity against various cancer types by inhibiting key signaling pathways involved in cell proliferation.

Case Study 2: Overcoming Multidrug Resistance

Research focused on the potential of this compound to overcome multidrug resistance in cancer cells by inhibiting MRP1 activity, which is crucial for drug efflux in resistant phenotypes. This study highlights its significance in improving therapeutic efficacy against resistant cancers .

Case Study 3: Antiviral Properties

Another study showcased the antiviral properties of derivatives of this compound against HIV. It was found that certain modifications significantly increased inhibitory effects on reverse transcriptase activity, suggesting a pathway for developing effective antiviral agents .

Structure-Activity Relationship (SAR)

Understanding the SAR is vital for optimizing the biological activity of this compound:

Modification PositionEffect on ActivityRecommended Substituents
N-3Enhances kinase binding affinityElectron-donating groups
C(2)Improves cellular uptakeHydrophobic substituents
C(5)Influences receptor selectivityVarious heteroaromatic systems

Comparison with Similar Compounds

Key Observations:

  • Polarity : The carbamoyl and carboxylic acid groups in the target compound enhance hydrophilicity compared to halogenated (e.g., Cl, CF₃) or alkyl-substituted derivatives.
  • Metabolic Stability : Trifluoromethyl groups (CF₃) confer resistance to oxidative metabolism, a feature exploited in kinase inhibitors .

Biological Activity

3-Carbamoylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound belongs to the pyrazolo[1,5-a]pyrimidine family, known for their diverse biological activities. The general structure can be represented as follows:

C7H7N5O3\text{C}_7\text{H}_7\text{N}_5\text{O}_3

Key Features

  • Molecular Weight : 207.18 g/mol
  • CAS Number : 1424612-37-2

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, particularly kinases. Notably, it has been identified as an inhibitor of B-Raf kinase, which plays a crucial role in the Raf-MEK-ERK signaling pathway involved in cell proliferation and survival.

Inhibition of B-Raf Kinase

B-Raf kinase inhibitors have therapeutic potential in treating cancers such as melanoma and colorectal cancer. The structure-activity relationship studies have demonstrated that modifications to the pyrazolo[1,5-a]pyrimidine scaffold can enhance inhibitory potency against B-Raf kinase .

Table 1: Summary of Biological Activities

Activity TypeTargetIC50 (µM)Reference
B-Raf Kinase InhibitionB-Raf0.65 - 18
Multidrug Resistance InhibitionMRP1Not specified
Antiviral ActivityHIV RT-associated RNase HEC50 = 10

Case Study 1: B-Raf Kinase Inhibition

In a study published in Nature, researchers synthesized various pyrazolo[1,5-a]pyrimidine derivatives and evaluated their efficacy as B-Raf inhibitors. The compound exhibited promising results with an IC50 value indicating strong inhibition compared to existing therapies .

Case Study 2: Multidrug Resistance

Another study explored the potential of pyrazolo[1,5-a]pyrimidines in overcoming multidrug resistance in cancer cells. The compound was shown to inhibit MRP1 activity, which is crucial for drug efflux in resistant cancer phenotypes .

Case Study 3: Antiviral Properties

Research on the antiviral properties of this compound indicated that it could inhibit HIV reverse transcriptase (RT) associated RNase H activity effectively. This suggests potential applications in HIV treatment protocols .

Structure-Activity Relationship (SAR)

The SAR studies highlight that modifications at the N-3 position of the pyrazolo[1,5-a]pyrimidine scaffold significantly influence biological activity. For instance:

  • Substituents : Electron-donating groups enhance kinase binding affinity.
  • Hydrophobic interactions : Increased lipophilicity improves cellular uptake.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 3-carbamoylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid and its derivatives?

  • Methodology : The synthesis typically involves cyclocondensation reactions using aminoazoles, aldehydes, and pyruvic acid derivatives. For example, microwave-assisted multicomponent reactions (MW) reduce reaction times (e.g., from 48 hours to 30 minutes) while maintaining yields >70% . Conventional methods employ reflux in acetic acid with catalysts like iodine or copper oxide to enhance selectivity . Key intermediates, such as azomethines, are formed before cyclization .

Q. How is the compound characterized for structural confirmation?

  • Methodology : Use a combination of spectroscopic and analytical techniques:

  • IR spectroscopy : Identifies functional groups (e.g., carbonyl stretch at ~1690 cm⁻¹ for carboxamides) .
  • NMR (¹H/¹³C) : Confirms substituent positions (e.g., pyrazole H-2 proton at δ 9.46 ppm in DMSO-d₆) .
  • Mass spectrometry (EI) : Validates molecular weight (e.g., m/z 359 for M⁺ in derivative 18c) .
  • Elemental analysis : Ensures purity (>95% for most derivatives) .

Q. What are the solubility and storage recommendations for this compound?

  • Methodology :

  • Solubility : Sparingly soluble in DMSO (1–10 mg/mL) and acetonitrile (0.1–1 mg/mL) .
  • Storage : Store at -20°C in sealed containers to prevent hydrolysis of the carbamoyl group .

Advanced Research Questions

Q. How can reaction conditions be optimized to resolve contradictions in reported yields (e.g., 34% vs. 76%)?

  • Methodology :

  • Parameter screening : Test solvent polarity (e.g., acetic acid vs. DMF), temperature (room temp vs. 150°C), and catalysts (e.g., iodine vs. CuO). Ultrasonic-assisted reactions improve mixing and reduce side reactions in multicomponent syntheses .
  • Kinetic vs. thermodynamic control : Prolonged reflux or MW irradiation shifts products from kinetic (e.g., pyrazolo[1,5-a]pyrimidines) to thermodynamic (pyrrolones) pathways .
  • Yield optimization : Use excess reagents (e.g., 2 equivalents of aminoazoles) to drive equilibrium in pseudo-four-component reactions .

Q. What strategies enhance functionalization at position 7 of the pyrazolo[1,5-a]pyrimidine core?

  • Methodology :

  • Carboxylic acid derivatization : Convert the -COOH group to amides or esters via coupling agents (e.g., EDC/HOBt) .
  • Halogenation : Introduce bromine/iodine at position 2 or 3 using NBS or NIS for cross-coupling reactions .
  • Bioisosteric replacement : Replace the trifluoromethyl group with cyclopropyl or phenyl to modulate target affinity (e.g., PI3K inhibition vs. antiproliferative activity) .

Q. How do substituents influence biological activity, and how can this be systematically evaluated?

  • Methodology :

  • SAR studies : Compare derivatives with substituents at positions 5 and 7 (see table below) :
DerivativeSubstituentsActivity
Ethyl 5-cyclopropyl-7-CF₃Cyclopropyl, CF₃PI3K inhibition (IC₅₀: 8 nM)
Methyl 5-methyl-7-CF₃Methyl, CF₃Antiproliferative (GI₅₀: 2 µM)
  • Binding assays : Use fluorescence polarization or SPR to quantify interactions with targets like ALDH1A3 .

Q. How can stability challenges during synthesis (e.g., hydrolysis in protic solvents) be mitigated?

  • Methodology :

  • Solvent selection : Avoid water or methanol for triazolyl-substituted derivatives, which hydrolyze to hydroxypyrimidines .
  • Temperature control : Maintain reactions below 50°C for acid-sensitive intermediates .
  • Protective groups : Temporarily protect the carbamoyl group with tert-butyl or benzyl during functionalization .

Q. What analytical techniques resolve data contradictions in reaction pathways (e.g., aldol vs. cyclocondensation)?

  • Methodology :

  • In-situ monitoring : Use HPLC or LC-MS to track intermediate formation .
  • Isotopic labeling : ¹³C-labeled pyruvic acid clarifies whether the aldol product incorporates into the final structure .
  • Computational modeling : DFT calculations predict thermodynamic favorability of pathways (e.g., ΔG for pyrrolone vs. pyrimidine) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Carbamoylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid
Reactant of Route 2
Reactant of Route 2
3-Carbamoylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.